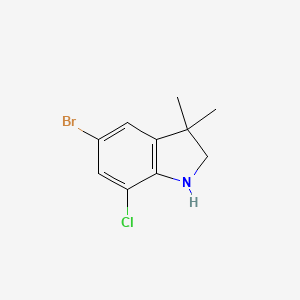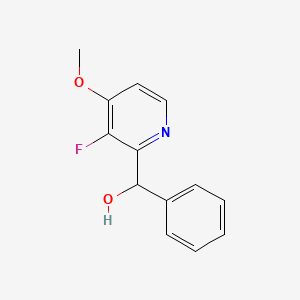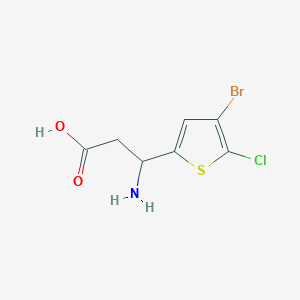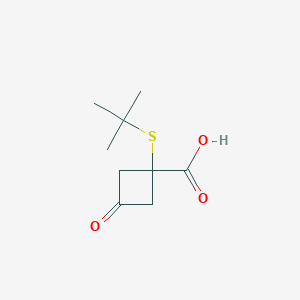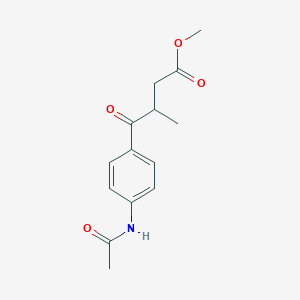
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is an organic compound with a complex structure that includes an acetamidophenyl group and a methyl oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the acylation of 4-acetamidophenyl with a suitable acylating agent, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The exact mechanism of action of Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(4-aminophenyl)-3-methyl-4-oxobutanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group and the methyl ester moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.
Eigenschaften
CAS-Nummer |
120757-17-7 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-9(8-13(17)19-3)14(18)11-4-6-12(7-5-11)15-10(2)16/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
KDMKWCATNANPPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)C(=O)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
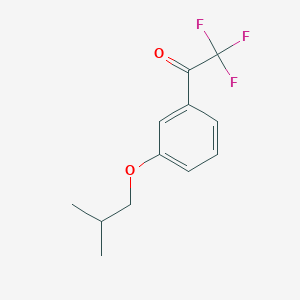


![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




